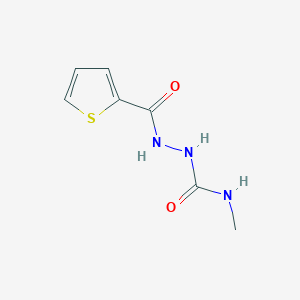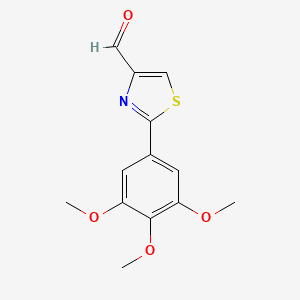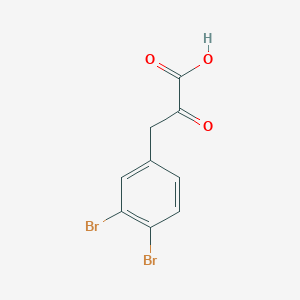
3-(3,4-Dibromophenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dibromophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H6Br2O3 It is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a propionic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-dibromobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dibromophenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(3,4-Dibromophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dibromophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The propionic acid moiety can interact with active sites of enzymes, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dibromobenzaldehyde: Similar in structure but lacks the propionic acid group.
3,4-Dibromophenylboronic acid: Contains a boronic acid group instead of a propionic acid group.
3-(3,4-Dibromo-phenyl)-propionic acid: Similar but lacks the oxo group.
Uniqueness
3-(3,4-Dibromophenyl)-2-oxopropanoic acid is unique due to the presence of both bromine atoms and the oxo-propionic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H6Br2O3 |
|---|---|
Poids moléculaire |
321.95 g/mol |
Nom IUPAC |
3-(3,4-dibromophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6Br2O3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
Clé InChI |
VUAAJFOVWLNPKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC(=O)C(=O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


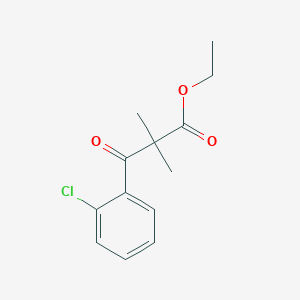
![4-[2-(4-Methoxybenzyloxy)ethyl]piperidine](/img/structure/B8293675.png)
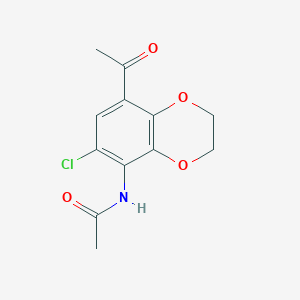
![2-[(6-Chloropyrimidin-4-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B8293687.png)
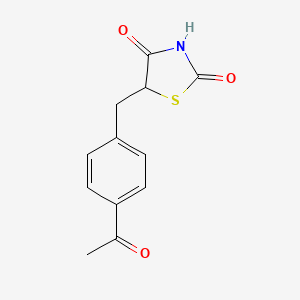
![1-carbomethoxy-9-chloro-7-phenylpyrimido[1,2-a][1,4]benzodiazepin-3(5H)-one](/img/structure/B8293715.png)
![2-Isopropyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B8293718.png)
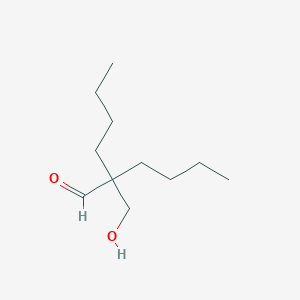
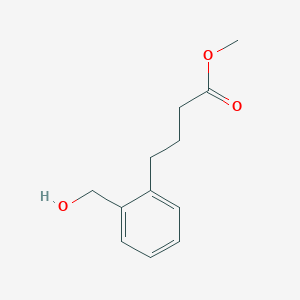
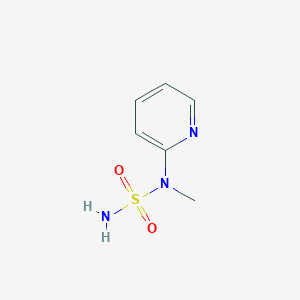
![Ethyl 2-(1,6-dihydroxy-4-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)acetate](/img/structure/B8293764.png)
![7-Bromo-2-(5-methyl-3-phenyl-isoxazol-4-yl)-imidazo[1,2-a]pyridine](/img/structure/B8293766.png)
